molecular formula C24H32Br2N2Ni B6320802 2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide CAS No. 221287-97-4

2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide

Cat. No. B6320802
CAS RN: 221287-97-4
M. Wt: 567.0 g/mol
InChI Key: BWBYVQNAPRDMQH-UHFFFAOYSA-L
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Description

2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide, also known as NiBDE, is an organometallic compound that is used in a variety of scientific research applications. It is a coordination compound of nickel and bromide, and is composed of two cyclic molecules of 2,3-bis[(N-2,6-diethylphenyl)imino]butane linked together by a Ni-Br bond. NiBDE has been studied for its potential use in a variety of applications, including as a catalyst for organic synthesis, as a ligand for the coordination of metals, and as a reagent for the synthesis of pharmaceuticals.

Scientific Research Applications

2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide has been studied for its potential use in a variety of scientific research applications. It has been used as a catalyst for the synthesis of organic compounds, as a ligand for the coordination of metals, and as a reagent for the synthesis of pharmaceuticals. It has also been used in the synthesis of polymers, in the preparation of nanostructured materials, and in the study of the structure and reactivity of organic molecules.

Mechanism of Action

The mechanism of action of 2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide is not yet fully understood. It is believed that the Ni-Br bond acts as a Lewis acid, which facilitates the formation of a coordination complex between the nickel and bromide ions. This coordination complex then acts as a catalyst for various reactions, including the synthesis of organic compounds and the coordination of metals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide have not yet been studied in detail. However, it is known that 2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide can act as a catalyst for certain reactions, and it is also believed that it may have an effect on the structure and reactivity of organic molecules.

Advantages and Limitations for Lab Experiments

2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide has several advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time without significant degradation. It is also relatively inexpensive, making it an attractive option for researchers on a budget. However, 2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide is not suitable for use in all laboratory experiments, as it is not soluble in water and its solubility in organic solvents is limited.

Future Directions

The potential applications of 2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide are still being explored, and there are a number of possible future directions for research. These include the development of new catalysts and ligands based on 2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide, the use of 2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide in the synthesis of polymers and nanostructured materials, and the study of its biochemical and physiological effects. Additionally, further studies into the mechanism of action of 2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide could lead to the development of new catalysts and reagents for use in organic synthesis.

Synthesis Methods

2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide can be synthesized by reacting nickel(II) chloride hexahydrate with 2,3-bis[(N-2,6-diethylphenyl)imino]butane in the presence of bromine. The reaction is carried out in an inert atmosphere, such as nitrogen, and the resulting 2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide is isolated by precipitation. The reaction can be further modified by changing the reaction conditions, such as temperature, pressure, and the concentration of the reactants.

properties

IUPAC Name

2-N,3-N-bis(2,6-diethylphenyl)butane-2,3-diimine;dibromonickel
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2.2BrH.Ni/c1-7-19-13-11-14-20(8-2)23(19)25-17(5)18(6)26-24-21(9-3)15-12-16-22(24)10-4;;;/h11-16H,7-10H2,1-6H3;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBYVQNAPRDMQH-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N=C(C)C(=NC2=C(C=CC=C2CC)CC)C.[Ni](Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32Br2N2Ni
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301333912
Record name 2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301333912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

567.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

221287-97-4
Record name 2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301333912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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